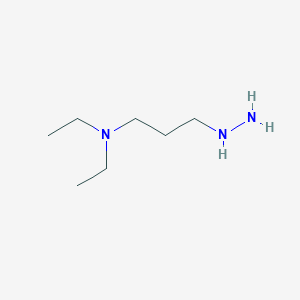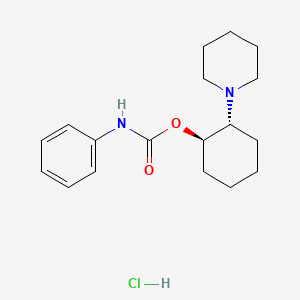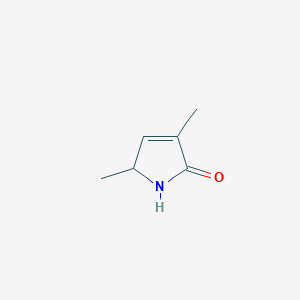
2H-Pyrrol-2-one, 1,5-dihydro-3,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrrol-2-one, 1,5-dihydro-3,5-dimethyl- is a heterocyclic organic compound with a pyrrolidone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various natural products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 1,5-dihydro-3,5-dimethyl- can be achieved through several methods. One common approach involves the base-assisted cyclization of 3-cyanoketones. This method allows for the efficient assembly of the compound from readily available synthetic precursors . Another method includes the reductive cyclization of nitroolefins with 1,3-diketones .
Industrial Production Methods
Industrial production of 2H-Pyrrol-2-one, 1,5-dihydro-3,5-dimethyl- typically involves scalable synthetic routes. For instance, a four-step synthesis involving the preparation of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection has been reported .
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrrol-2-one, 1,5-dihydro-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce more saturated pyrrolidone derivatives .
Aplicaciones Científicas De Investigación
2H-Pyrrol-2-one, 1,5-dihydro-3,5-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2H-Pyrrol-2-one, 1,5-dihydro-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dihydro-2H-pyrrol-2-one: This compound shares a similar core structure but lacks the 3,5-dimethyl substitutions.
3,5-Diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one: These compounds have aryl substitutions at the 3 and 5 positions instead of methyl groups.
Uniqueness
2H-Pyrrol-2-one, 1,5-dihydro-3,5-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 5 positions can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .
Propiedades
Número CAS |
51088-90-5 |
|---|---|
Fórmula molecular |
C6H9NO |
Peso molecular |
111.14 g/mol |
Nombre IUPAC |
2,4-dimethyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C6H9NO/c1-4-3-5(2)7-6(4)8/h3,5H,1-2H3,(H,7,8) |
Clave InChI |
WYUWENAFERRNRA-UHFFFAOYSA-N |
SMILES canónico |
CC1C=C(C(=O)N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



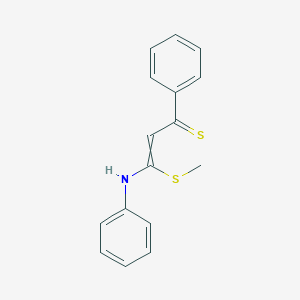


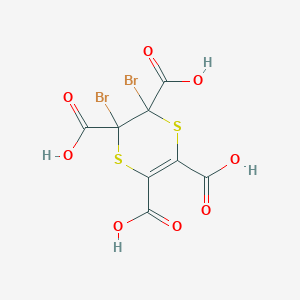

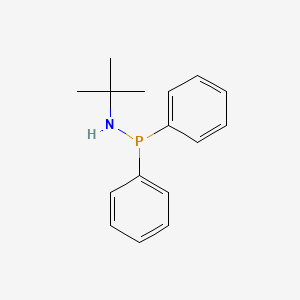
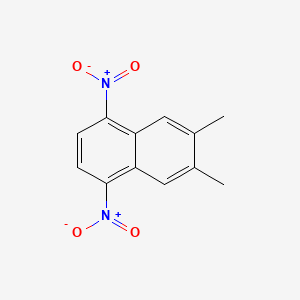
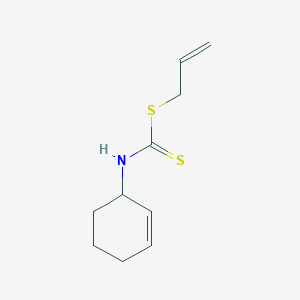
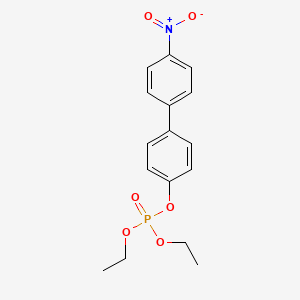
![4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid](/img/structure/B14666107.png)
![2,11-Dihydro-1H-benzo[b]fluorene](/img/structure/B14666113.png)
